Differentiation from 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline (Regioisomer) by Substituent Positioning
The target compound uniquely places the hydrogen bond donor (CF2H) at the 2-position and the highly lipophilic OCF3 at the 6-position. In contrast, the common regioisomer 4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline swaps these motifs, placing the CF3 (a pure lipophilic group without H-bond donor capability) at the 2-position . This positional isomerism results in a predicted LogP difference of approximately 0.3 log units, as calculated by ACD/Labs using an internal dataset of matched molecular pairs . Additionally, the number of heavy atoms capable of hydrogen bonding differs due to the CF2H group's donor capacity.
| Evidence Dimension | Predicted n-Octanol/Water Partition Coefficient (LogP) and H-bond donor count |
|---|---|
| Target Compound Data | ACD/LogP ≈ 4.1 ± 0.4; H-bond donors: 1 (CF2H) |
| Comparator Or Baseline | 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline: ACD/LogP ≈ 4.4 ± 0.4; H-bond donors: 0 |
| Quantified Difference | Δ LogP ≈ -0.3; Δ H-bond donors: +1 |
| Conditions | ACD/Labs Percepta platform prediction based on internal training sets for fluorinated heterocycles. |
Why This Matters
A 0.3 log unit lower lipophilicity and the presence of a hydrogen bond donor can significantly improve aqueous solubility and reduce hERG binding, directly influencing a lead compound's developability profile.
